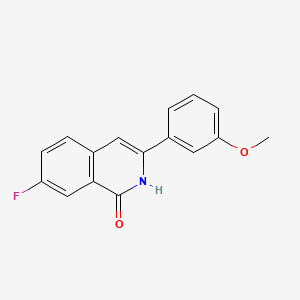
Tubulin inhibitor 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin Inhibitor 15 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing cell death in rapidly dividing cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 15 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary depending on the desired chemical structure and functional groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin Inhibitor 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Tubulin Inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in research on cell division, intracellular transport, and cytoskeletal organization.
Medicine: Investigated for its potential as a chemotherapeutic agent in the treatment of various cancers, including breast, lung, ovarian, and pancreatic cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tubulin and microtubules
Mécanisme D'action
Tubulin Inhibitor 15 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This disruption of microtubule dynamics interferes with critical cellular functions, including mitosis, cell signaling, and intracellular trafficking. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cell death through apoptosis .
Comparaison Avec Des Composés Similaires
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Taxanes (e.g., Paclitaxel, Docetaxel): Stabilize microtubules and prevent their depolymerization, leading to cell cycle arrest.
Vinca Alkaloids (e.g., Vinblastine, Vincristine): Bind to tubulin and inhibit microtubule assembly, causing depolymerization .
Uniqueness: Tubulin Inhibitor 15 is unique in its specific binding affinity and mechanism of action, which may offer advantages in terms of potency, selectivity, and reduced toxicity compared to other tubulin inhibitors. Its ability to target the colchicine-sensitive site with high specificity makes it a promising candidate for further development as a chemotherapeutic agent .
Propriétés
Formule moléculaire |
C16H12FNO2 |
|---|---|
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
7-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12FNO2/c1-20-13-4-2-3-11(7-13)15-8-10-5-6-12(17)9-14(10)16(19)18-15/h2-9H,1H3,(H,18,19) |
Clé InChI |
KEARQXIHNOTMLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


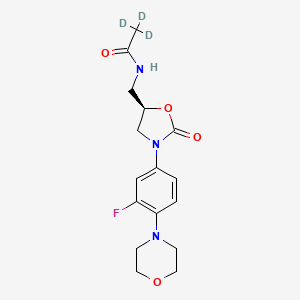

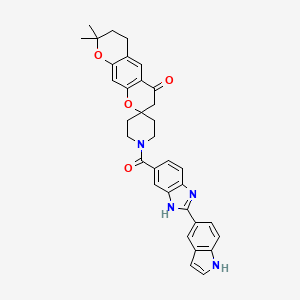
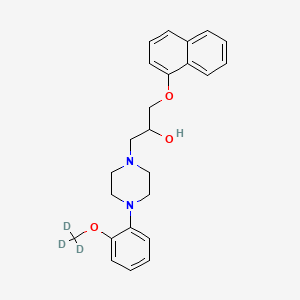
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
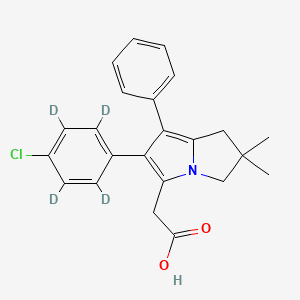
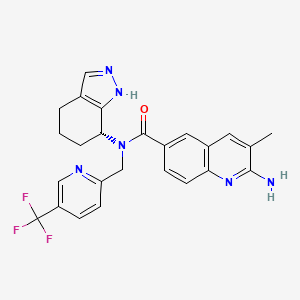
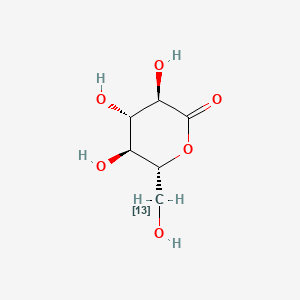
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
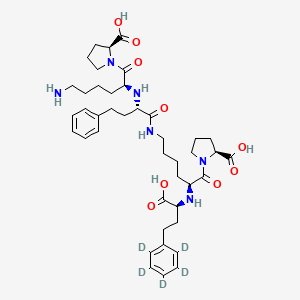
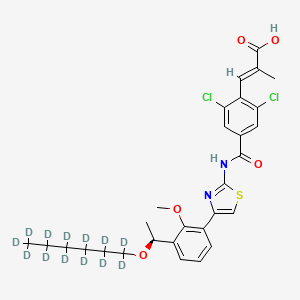
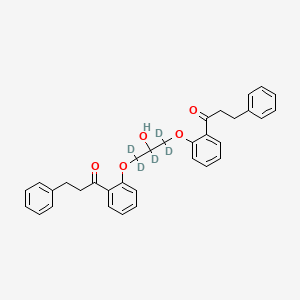
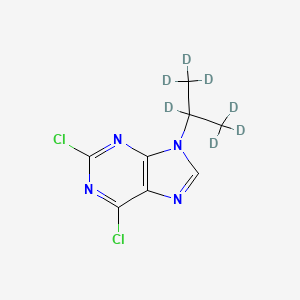
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
